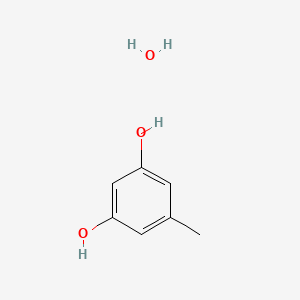

5-Methylresorcinol monohydrate

Descripción

The exact mass of the compound 5-Methylbenzene-1,3-diol hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-methylbenzene-1,3-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2.H2O/c1-5-2-6(8)4-7(9)3-5;/h2-4,8-9H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKPNAMTHBIMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210522 | |

| Record name | Resorcinol, 5-methyl-, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid that reddens on exposure to air; [Merck Index] Crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Orcinol monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16286 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6153-39-5 | |

| Record name | Resorcinol, 5-methyl-, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinol, 5-methyl-, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydroxy-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of 5-Methylresorcinol Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylresorcinol, also known as orcinol (B57675), is a phenolic compound that has garnered significant interest in the pharmaceutical and cosmetic industries. Its monohydrate form is noted for a range of biological activities, primarily functioning as a tyrosinase inhibitor, a cytotoxic agent, and an anxiolytic compound. This technical guide provides a comprehensive overview of the core mechanisms of action of 5-methylresorcinol monohydrate, with a focus on its molecular targets and effects on cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling cascades to facilitate a deeper understanding for research and development purposes.

Tyrosinase Inhibition and Anti-Melanogenic Effects

5-Methylresorcinol is a recognized inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis.[1][2][3] This inhibitory action forms the basis of its application in skin-lightening cosmetic formulations.[4][5]

Mechanism of Tyrosinase Inhibition

While detailed kinetic studies specifically on 5-methylresorcinol are not extensively available, studies on related resorcinol (B1680541) derivatives suggest a non-competitive or mixed-type inhibition of tyrosinase.[3] This indicates that 5-methylresorcinol may bind to an allosteric site on the enzyme, rather than competing with the substrate at the active site. The proposed mechanism involves the oxidation of the resorcinol moiety by tyrosinase, leading to the formation of reactive intermediates that can irreversibly inactivate the enzyme.[6][7]

Impact on Melanogenesis Signaling Pathway

Beyond direct enzyme inhibition, 5-methylresorcinol modulates the signaling pathways that regulate melanin production. In B16F10 melanoma cells, orcinol has been shown to inhibit melanogenesis by upregulating the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) signaling pathway.[8] Activation of the MAPK/ERK pathway leads to the downregulation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression.[8] Consequently, the expression of tyrosinase (TYR) and other key melanogenesis-related proteins such as Tyrosinase-Related Protein 1 (TRP1) and Dopachrome (B613829) Tautomerase (DCT) is suppressed.[8]

Cytotoxic Activity

5-Methylresorcinol has demonstrated cytotoxic effects in various cell lines.[1][2] This property is being explored for its potential in cancer research.

Induction of Apoptosis

Studies on 5-n-alkylresorcinols, a class of compounds to which 5-methylresorcinol belongs, have shown that their cytotoxic effects are mediated through the induction of apoptosis.[9] In human hepatocarcinoma cell lines (HepG2 and Hep3B), a 5-alkyl resorcinol was found to induce apoptosis, characterized by morphological changes, DNA fragmentation, and the appearance of a sub-G0 population in flow cytometry analysis.[9]

Apoptotic Signaling Pathway

Interestingly, the apoptotic effect of the 5-alkyl resorcinol was observed in both HepG2 cells, which have wild-type p53 and Fas, and in Hep3B cells, which have mutated p53 and Fas.[9] This suggests that the apoptotic pathway induced by this class of compounds can be independent of both the p53 tumor suppressor protein and the Fas death receptor, which are common mediators of apoptosis. This p53- and Fas-independent mechanism is of significant interest for the development of anticancer agents, as many tumors harbor mutations in these pathways.[9] The intrinsic mitochondrial pathway is a likely candidate, involving the release of cytochrome c and the activation of a caspase cascade.

Anxiolytic Properties

This compound is an orally active anxiolytic agent that can cross the blood-brain barrier.[1] Animal studies have shown that it exhibits anxiolytic-like activity without inducing sedative effects.[1][10]

Behavioral Effects

In preclinical studies using mouse models of anxiety, oral administration of this compound (2.5 and 5 mg/kg) led to an increase in the time spent and the number of entries into the open arms of the elevated plus-maze test.[1] It also increased the number of head-dips in the hole-board test, further indicating its anxiolytic potential.[1] Importantly, it did not significantly affect locomotion in the open-field test, suggesting a lack of sedative side effects.[1]

Molecular Mechanism of Anxiolytic Action

The precise molecular mechanism underlying the anxiolytic effects of 5-methylresorcinol is not yet fully elucidated. However, the primary neurotransmitter systems implicated in anxiety are the GABAergic and serotonergic systems. Many anxiolytic drugs exert their effects by modulating GABA-A receptors or serotonin (B10506) (5-HT) receptors. While direct interaction of 5-methylresorcinol with these receptors has not been definitively demonstrated, the anxiolytic-like effects of other natural compounds have been shown to be mediated through these pathways.[11][12] Future research is warranted to investigate whether 5-methylresorcinol modulates GABAergic or serotonergic neurotransmission to produce its anxiolytic effects.

Quantitative Data Summary

| Biological Activity | Assay/Model | Test Substance | Cell Line/Animal Model | Endpoint | Value | Reference |

| Cytotoxicity | Cell Viability Assay | This compound | Hs68 cells | Inhibition Rate (24 h) | 101.7% (at 500 µM) | [1] |

| Cytotoxicity | Cell Viability Assay | This compound | B16 cells | Inhibition Rate (72 h) | 104.4% (at 500 µM) | [1] |

| Cytotoxicity | Cell Viability Assay | 5-Alkyl resorcinol | HepG2 cells | IC50 (24 h) | 45.49 µmol/L | [9] |

| Cytotoxicity | Cell Viability Assay | 5-Alkyl resorcinol | Hep3B cells | IC50 (24 h) | 43.17 µmol/L | [9] |

| Anxiolytic Activity | Elevated Plus-Maze | This compound | Mice | Effective Dose (p.o.) | 2.5 and 5 mg/kg | [1] |

| Radical Scavenging | DPPH Assay | Orcinol | - | IC50 | 2.93 mM | [10] |

Experimental Protocols

Tyrosinase Inhibition Assay

This assay is a colorimetric method to determine the inhibitory effect of a compound on tyrosinase activity.

-

Reagents: Mushroom tyrosinase, L-DOPA (substrate), this compound (test compound), Kojic acid (positive control), Phosphate buffer (pH 6.8).

-

Procedure:

-

Prepare various concentrations of the test compound and controls in a 96-well plate.

-

Add mushroom tyrosinase solution to each well and incubate.

-

Initiate the reaction by adding L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

-

Calculate the percentage of inhibition relative to the untreated control.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

-

Reagents: this compound, Cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

-

Elevated Plus-Maze Test for Anxiolytic Activity

This is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure:

-

Administer this compound or vehicle to the animals (e.g., mice) orally.

-

After a specific pre-treatment time, place the animal in the center of the maze, facing an open arm.

-

Record the animal's behavior for a set period (e.g., 5 minutes) using a video tracking system.

-

Analyze the time spent in and the number of entries into the open and closed arms.

-

An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.

-

Conclusion

This compound exhibits a multi-faceted mechanism of action, making it a compound of significant interest for therapeutic and cosmetic applications. Its well-documented tyrosinase inhibitory and anti-melanogenic properties are mediated through both direct enzyme interaction and modulation of the MAPK/ERK signaling pathway. The cytotoxic effects of its structural class are linked to the induction of a p53- and Fas-independent apoptotic pathway, presenting a potential avenue for cancer therapy. Furthermore, its anxiolytic activity in preclinical models, without sedative effects, highlights its potential as a novel treatment for anxiety disorders. Further research is required to fully elucidate the molecular targets and signaling pathways involved in its anxiolytic action, which will be crucial for its future development as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Induction of apoptosis on human hepatocarcinoma cell lines by an alkyl resorcinol isolated from Lithraea molleoides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orcinol | 504-15-4 [chemicalbook.com]

- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 12. GABA and 5-HT systems are implicated in the anxiolytic-like effect of spinosin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methylresorcinol Monohydrate: A Technical Guide to its Efficacy as a Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylresorcinol, also known as Orcinol (B57675), is a phenolic compound that has garnered significant interest for its potent tyrosinase inhibitory activity. As a key enzyme in the melanogenesis pathway, tyrosinase is a primary target for the development of depigmenting agents used in cosmetics and for treating hyperpigmentation disorders. This technical guide provides an in-depth overview of 5-Methylresorcinol monohydrate as a tyrosinase inhibitor, consolidating quantitative data on its inhibitory efficacy, detailing its mechanism of action on cellular signaling pathways, and providing comprehensive experimental protocols for its evaluation.

Quantitative Data on Tyrosinase Inhibition

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for 5-Methylresorcinol can vary depending on the assay conditions and the source of the tyrosinase enzyme (e.g., mushroom vs. human), resorcinol (B1680541) derivatives are recognized as potent inhibitors.[1] For comparative purposes, the following tables summarize the inhibitory activities of various resorcinol derivatives and standard tyrosinase inhibitors. It is important to note that assay conditions such as substrate concentration and enzyme source can lead to variations in reported IC50 values.[2][3]

Table 1: Inhibitory Concentration (IC50) of Resorcinol Derivatives against Tyrosinase

| Compound | Tyrosinase Source | Substrate | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| 4-n-Butylresorcinol | Mushroom | L-DOPA | 2.0 - 22.0 | Kojic Acid | 44.6 |

| Oxyresveratrol | Mushroom | L-DOPA | 1.0 - 12.7 | Kojic Acid | - |

| Norartocarpetin | Mushroom | L-Tyrosine | 0.082 - 1.2 | - | - |

| Glabridin | Mushroom | L-DOPA | 0.079 - 18.6 | - | - |

Note: Data on this compound is often grouped with other resorcinol derivatives. The efficacy of related compounds suggests its potential as a significant tyrosinase inhibitor.

Table 2: IC50 Values of Standard Tyrosinase Inhibitors

| Inhibitor | Tyrosinase Source | IC50 Value (µM) |

| Kojic Acid | Mushroom | 17.76 - 84.41 |

| Hydroquinone | Mushroom | Variable, can act as a substrate |

| Arbutin | Mushroom | >200 |

| Thiamidol | Human | 1.1 |

Mechanism of Action

5-Methylresorcinol (Orcinol) exerts its anti-melanogenic effects through a multi-faceted mechanism that includes direct inhibition of the tyrosinase enzyme and modulation of key cellular signaling pathways that regulate melanin (B1238610) synthesis.

Direct Tyrosinase Inhibition

Resorcinol derivatives can act as competitive inhibitors, binding to the active site of tyrosinase and preventing the natural substrates, L-tyrosine and L-DOPA, from binding.[2] Some studies also suggest that certain resorcinols can act as "suicide substrates," where the enzyme catalyzes the inhibitor, leading to an intermediate that irreversibly inactivates the enzyme.[4]

Modulation of Melanogenesis Signaling Pathways

Beyond direct enzyme inhibition, 5-Methylresorcinol influences the expression of key genes involved in melanogenesis by modulating intracellular signaling cascades.

-

MAPK/ERK Pathway Activation: Studies on B16F10 melanoma cells have shown that orcinol upregulates the phosphorylation of extracellular signal-regulated kinase (ERK).[5] Activated ERK can lead to the degradation of Microphthalmia-associated Transcription Factor (MITF), which is the master regulator of melanogenic gene expression.[5] By reducing MITF levels, orcinol consequently downregulates the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and dopachrome (B613829) tautomerase (DCT).[5]

-

Suppression of cAMP Signaling: The parent compound, resorcinol, has been shown to reduce intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and the activity of Protein Kinase A (PKA) in B16F10 cells.[6][7] The cAMP/PKA pathway is a primary signaling route that leads to the activation of CREB (cAMP response element-binding protein), which in turn promotes the transcription of MITF.[8] By suppressing this pathway, resorcinol derivatives can effectively decrease the transcription of MITF and subsequent melanogenic enzymes.[6][7]

-

Activation of p38 MAPK Signaling: In addition to suppressing the cAMP pathway, resorcinol has been observed to increase the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[6][9] Activation of the p38 MAPK pathway has also been linked to the downregulation of melanogenesis, creating a dual-pronged approach to inhibiting melanin production.[10][11]

Visualization of Mechanisms

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the efficacy of this compound as a tyrosinase inhibitor.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of mushroom tyrosinase using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound (Test Compound)

-

Kojic Acid (Positive Control)

-

Sodium Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a fresh solution of L-DOPA in phosphate buffer.

-

Dissolve 5-Methylresorcinol and Kojic Acid in DMSO to create concentrated stock solutions, then prepare serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add test compound dilution, phosphate buffer, and tyrosinase solution.

-

Control Wells: Add vehicle (DMSO in buffer), phosphate buffer, and tyrosinase solution.

-

Blank Wells: Add test compound dilution and phosphate buffer (no enzyme).

-

Positive Control Wells: Add Kojic acid dilution, phosphate buffer, and tyrosinase solution.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for 10 minutes.

-

Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at ~475 nm (for dopachrome formation) in kinetic mode for a set period (e.g., 20-30 minutes).

-

Calculation:

-

Calculate the rate of reaction (slope of absorbance vs. time).

-

Determine the percent inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100

-

Plot percent inhibition against a range of test compound concentrations to determine the IC50 value.

-

Cell-Based Melanin Content Assay

This assay quantifies the effect of the test compound on melanin production in a cellular context, typically using B16F10 murine melanoma cells.

Materials:

-

B16F10 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium.[12][13]

-

Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

1N NaOH with 10% DMSO

-

Microplate reader

Procedure:

-

Cell Culture: Culture B16F10 cells in complete medium in a humidified incubator at 37°C with 5% CO2.[14]

-

Seeding: Seed the cells into culture plates (e.g., 24-well or 96-well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 5-Methylresorcinol for a specified period (e.g., 48-72 hours). A vehicle control (DMSO) should be included.

-

Cell Lysis:

-

Wash the cells with PBS.

-

Harvest the cells using Trypsin-EDTA and centrifuge to form a pellet.

-

Lyse the cell pellet by adding the NaOH/DMSO solution and incubating at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

-

-

Measurement: Measure the absorbance of the lysate at 405-470 nm.

-

Normalization: The melanin content can be normalized to the total protein content of the cells (determined by a separate protein assay like BCA) or expressed as a percentage of the control.

Western Blot Analysis for Melanogenic Proteins

This protocol is used to determine if 5-Methylresorcinol affects the protein expression levels of key melanogenic enzymes and transcription factors.

Materials:

-

Treated B16F10 cell lysates (from section 3.2)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Tyrosinase, anti-TRP-1, anti-TRP-2, anti-MITF, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Tyrosinase) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL reagents. Capture the chemiluminescent signal using an imaging system.[15][16]

-

Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target protein to the loading control.[17]

Visualization of Experimental Workflow

Conclusion

This compound presents a compelling profile as a tyrosinase inhibitor for applications in dermatology and cosmetics. Its mechanism of action extends beyond simple enzymatic inhibition to include the modulation of critical cellular signaling pathways like the MAPK/ERK and cAMP cascades, which govern the expression of melanogenic genes. The experimental protocols detailed herein provide a robust framework for the systematic evaluation of its efficacy and mechanism. Further research, particularly involving human tyrosinase and in vivo models, will be crucial to fully elucidate its potential as a next-generation depigmenting agent.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SMILE Downregulation during Melanogenesis Induces MITF Transcription in B16F10 Cells | MDPI [mdpi.com]

- 9. Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signali… [ouci.dntb.gov.ua]

- 10. Beta-carboline alkaloids harmaline and harmalol induce melanogenesis through p38 mitogen-activated protein kinase in B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Syntenin regulates melanogenesis via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Key Points for Culturing B16 Cell Line [procellsystem.com]

- 13. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]

- 14. Migration and invasion in B16-F10 mouse melanoma cells are regulated by Nrf2 inhibition during treatment with ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purified Mushroom Tyrosinase Induced Melanogenic Protein Expression in B16F10 Melanocytes: A Quantitative Densitometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Anxiolytic Properties of 5-Methylresorcinol Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylresorcinol monohydrate, also known as orcinol (B57675) monohydrate, is a naturally occurring phenolic compound that has demonstrated notable anxiolytic properties in preclinical studies. Research indicates its potential as a therapeutic agent for anxiety disorders, exhibiting efficacy in animal models without the sedative side effects commonly associated with traditional anxiolytics.[1][2][3] This technical guide provides a comprehensive overview of the current state of research on the anxiolytic effects of this compound, including quantitative behavioral data, detailed experimental protocols, and a discussion of potential mechanisms of action. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety and related behavioral disturbances. While existing treatments, such as benzodiazepines and selective serotonin (B10506) reuptake inhibitors (SSRIs), are effective for many individuals, they are often accompanied by undesirable side effects, including sedation, dependence, and withdrawal symptoms. This has spurred the search for novel anxiolytic agents with improved safety and tolerability profiles. This compound has emerged as a promising candidate due to its demonstrated anxiolytic activity in rodent models.[2][3] Studies have shown that its active component, orcinol, can cross the blood-brain barrier, a prerequisite for centrally acting drugs.[1][2][3]

Quantitative Behavioral Data

The anxiolytic effects of this compound (OM) have been quantified in mice using standardized behavioral assays. The data presented below is summarized from a key study in the field. The experiments involved oral administration of OM at various doses, with diazepam, a well-established anxiolytic, used as a positive control.

Table 1: Effects of this compound on the Elevated Plus-Maze (EPM) Test in Mice

| Treatment Group (Oral Administration) | Dose (mg/kg) | Time Spent in Open Arms (s, Mean ± SEM) | Number of Entries into Open Arms (Mean ± SEM) |

| Vehicle (Control) | - | 25.3 ± 3.1 | 5.2 ± 0.8 |

| This compound (OM) | 2.5 | 48.2 ± 5.5 | 8.9 ± 1.1 |

| This compound (OM) | 5 | 55.6 ± 6.3 | 9.8 ± 1.2** |

| This compound (OM) | 10 | 30.1 ± 4.2 | 6.1 ± 0.9 |

| Diazepam | 1 | 68.7 ± 7.1 | 11.5 ± 1.4*** |

*Data are presented as mean ± standard error of the mean (SEM). **p < 0.01, **p < 0.001 compared to the vehicle control group.

Table 2: Effects of this compound on the Hole-Board Test (HBT) in Mice

| Treatment Group (Oral Administration) | Dose (mg/kg) | Number of Head-Dips (Mean ± SEM) |

| Vehicle (Control) | - | 18.5 ± 2.1 |

| This compound (OM) | 2.5 | 28.9 ± 3.2** |

| This compound (OM) | 5 | 31.6 ± 3.5 |

| This compound (OM) | 10 | 22.3 ± 2.8 |

| Diazepam | 5 | 35.4 ± 3.9 |

*Data are presented as mean ± standard error of the mean (SEM). **p < 0.01, **p < 0.001 compared to the vehicle control group.

Table 3: Effects of this compound on the Open-Field Test (OFT) in Mice

| Treatment Group (Oral Administration) | Dose (mg/kg) | Total Distance Traveled (cm, Mean ± SEM) |

| Vehicle (Control) | - | 2350 ± 150 |

| This compound (OM) | 2.5 | 2410 ± 160 |

| This compound (OM) | 5 | 2380 ± 140 |

| This compound (OM) | 10 | 2330 ± 170 |

| Diazepam | 1 | 2290 ± 130 |

Data are presented as mean ± standard error of the mean (SEM). No significant differences were observed between the groups, indicating a lack of sedative or stimulant effects on locomotor activity.[2][3]

Experimental Protocols

The following are detailed methodologies for the key behavioral assays used to evaluate the anxiolytic properties of this compound.

Animals

-

Species: Male Kunming mice

-

Weight: 18-22 g

-

Housing: Housed in groups of 10 per cage with free access to food and water.

-

Environment: Maintained on a 12-hour light/dark cycle at a controlled temperature (23 ± 2°C) and humidity (55 ± 5%).

-

Acclimatization: Animals were allowed to acclimatize to the laboratory conditions for at least one week before the experiments.

Drug Administration

-

This compound and diazepam were suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

-

The vehicle (0.5% CMC-Na) was administered to the control group.

-

All substances were administered orally (p.o.) 30 minutes before the behavioral tests.

Elevated Plus-Maze (EPM) Test

-

Apparatus: A plus-shaped maze made of black polypropylene, elevated 50 cm above the floor. It consists of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm).

-

Procedure:

-

Each mouse was individually placed on the central platform, facing one of the open arms.

-

The behavior of the mouse was recorded for 5 minutes using a video camera mounted above the maze.

-

The time spent in the open arms and the number of entries into the open arms were scored. An entry was defined as all four paws entering an arm.

-

The maze was cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.

-

Hole-Board Test (HBT)

-

Apparatus: A square wooden board (40 x 40 cm) with 16 equally spaced holes (3 cm in diameter) on the floor. The board was elevated 15 cm from the ground.

-

Procedure:

-

Each mouse was placed in the center of the board.

-

The number of head-dips into the holes was recorded for 5 minutes. A head-dip was counted when the mouse dipped its head into a hole up to the level of its ears.

-

The apparatus was cleaned with 70% ethanol after each trial.

-

Open-Field Test (OFT)

-

Apparatus: A square arena (100 x 100 x 40 cm) made of wood with a black floor divided into 25 equal squares by white lines.

-

Procedure:

-

Each mouse was placed in the center of the arena.

-

The total distance traveled (number of squares crossed with all four paws) was recorded for 5 minutes.

-

The arena was cleaned with 70% ethanol between each test.

-

Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying the anxiolytic effects of this compound has not yet been fully elucidated. However, based on the pharmacology of other anxiolytic agents and the chemical nature of phenolic compounds, several potential pathways can be hypothesized.

Potential Involvement of GABAergic System

The GABAA receptor, a ligand-gated ion channel, is the primary target for benzodiazepines and other anxiolytic drugs. The binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. It is plausible that this compound may act as a positive allosteric modulator of the GABAA receptor, enhancing the effect of GABA and thereby producing an anxiolytic effect.

Potential Interaction with the Serotonergic System

The serotonergic system plays a crucial role in the regulation of mood and anxiety. SSRIs, a major class of anxiolytics, function by increasing the synaptic availability of serotonin. It is possible that this compound could modulate serotonergic neurotransmission, either by affecting serotonin synthesis, release, or reuptake, or by interacting with serotonin receptors.

Experimental Workflow for Behavioral Studies

The following diagram illustrates the general workflow for conducting behavioral studies to assess the anxiolytic effects of a test compound like this compound.

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses significant anxiolytic properties. The dose-dependent increase in open-arm exploration in the EPM and head-dipping behavior in the HBT, without affecting general locomotor activity in the OFT, points towards a specific anxiolytic effect rather than general sedation.

Future research should focus on several key areas:

-

Elucidation of the Mechanism of Action: In-depth pharmacological studies are required to identify the specific molecular targets of this compound. This should include binding assays and functional studies on GABAA, serotonin, and other relevant neurotransmitter receptors.

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent.

-

Toxicology and Safety Studies: Comprehensive safety and toxicology studies in various animal models are necessary to establish a safe dose range for potential clinical trials.

-

Efficacy in Other Anxiety Models: Evaluating the efficacy of this compound in other animal models of anxiety, such as the light-dark box test and the marble-burying test, would provide a more complete picture of its anxiolytic profile.

Conclusion

This compound represents a promising lead compound for the development of novel anxiolytic drugs. Its efficacy in preclinical models, coupled with a lack of sedative effects, makes it an attractive candidate for further investigation. The detailed data and protocols provided in this guide are intended to facilitate future research in this area and accelerate the potential translation of this compound into a clinically useful therapeutic for anxiety disorders.

References

Cytotoxicity of 5-Methylresorcinol Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cytotoxic properties of 5-Methylresorcinol monohydrate, also known as Orcinol (B57675) monohydrate. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to support further research and development in this area.

Quantitative Cytotoxicity Data

The cytotoxic effects of 5-Methylresorcinol (Orcinol) have been evaluated across various cell lines. The following tables summarize the available quantitative data from published studies.

Table 1: Cytotoxicity of 5-Methylresorcinol (Orcinol) on Human Colorectal Cancer Cells (SW480)

| Concentration (mM) | Mean Cell Viability (%) | Standard Deviation (±) |

| 1 | Not specified | Not specified |

| 5 | 84.84 | 1.69 |

| 10 | 46.94 | 1.97 |

| 15 | 31.98 | 1.56 |

| 20 | 13.88 | 0.63 |

| 25 | 12.50 | 0.65 |

Data from a study on SW480 human colorectal cancer cells treated for 24 hours.[1]

Table 2: Apoptotic Effect of 5-Methylresorcinol (Orcinol) on SW480 Cells

| Treatment Group | Early Apoptotic Cell Population (%) | Standard Deviation (±) |

| Control | 0.60 | 0.11 |

| 25 mM Orcinol | 12.06 | 1.22 |

Data from Annexin V binding analysis on SW480 cells treated for 24 hours.[1]

Table 3: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (h) | Inhibition Rate (%) |

| Hs68 (Human foreskin fibroblast) | Not specified | 24 | 101.7 |

| B16 (Murine melanoma) | Not specified | 72 | 104.4 |

This data indicates a high level of cytotoxicity, with inhibition rates exceeding 100%, which may suggest off-target effects or issues with the assay at the tested concentration.[2]

Table 4: Comparative Cytotoxicity of Orcinol and Related Compounds on L929 Cells

| Compound | Cytotoxicity Level |

| Hydroquinone | High |

| Orcinol (5-Methylresorcinol) | Lower than hydroquinone, higher than resorcinol |

| Resorcinol | Low |

| Olivetol | Lower than hydroquinone, higher than resorcinol |

Qualitative comparison from a study on the mouse fibroblast cell line L929.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of cytotoxicity studies. The following are protocols derived from the literature for key experiments.

Cell Viability MTT Assay for SW480 Cells

This protocol is based on the methodology used to assess the cytotoxicity of orcinol on SW480 human colorectal cancer cells.[1]

Materials:

-

SW480 human colorectal cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

This compound (Orcinol)

-

DMSO (Dimethyl sulfoxide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: SW480 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 9 x 10³ cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve final concentrations ranging from 1 mM to 25 mM. The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the compound. A control group is treated with medium containing the same concentration of DMSO used for the highest compound concentration.

-

Incubation: The treated plates are incubated for 24 hours at 37°C.

-

MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete solubilization.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control group.

Apoptosis Detection by Annexin V Staining

This protocol describes the general steps for assessing apoptosis using Annexin V staining, as mentioned in the study on SW480 cells.[1]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer (e.g., Muse® Cell Analyzer)

Procedure:

-

Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using a gentle cell scraper or trypsinization.

-

Cell Washing: The collected cells are washed twice with cold PBS (Phosphate-Buffered Saline).

-

Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to 100 µL of the cell suspension.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.

Visualizations: Workflows and Pathways

Visual representations of experimental processes and biological pathways can aid in understanding complex data and mechanisms.

Potential Signaling Pathways in 5-Methylresorcinol-Induced Apoptosis

While the precise signaling cascade initiated by this compound is not yet fully elucidated, the induction of apoptosis suggests the involvement of key regulatory pathways. A derivative, Orcinol gentiobioside, has been shown to promote apoptosis via JNK1 signaling.[4] Generally, apoptosis is executed through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases.

Conclusion

The available data indicates that this compound exhibits cytotoxic and pro-apoptotic effects in various cell lines, particularly in the SW480 human colorectal cancer cell line.[1] However, a comprehensive understanding of its potency across a wider range of cancer cells, as indicated by IC50 values, is still lacking. Furthermore, while the induction of apoptosis is evident, the specific molecular targets and signaling pathways directly modulated by this compound require further investigation. Future studies should focus on determining IC50 values in a broader panel of cell lines, elucidating the detailed mechanism of action, including the roles of specific caspases and Bcl-2 family proteins, and exploring its potential as a therapeutic agent.

References

5-Methylresorcinol: A Technical Whitepaper on its Antioxidant and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylresorcinol, a phenolic compound belonging to the resorcinol (B1680541) family, has garnered scientific interest for its potential biological activities. This technical guide provides an in-depth analysis of the antioxidant and antimicrobial effects of 5-Methylresorcinol, presenting available quantitative data, detailed experimental methodologies, and a review of its proposed mechanisms of action. This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic and preservative potential of this molecule.

Introduction

5-Methylresorcinol, also known as orcinol, is an aromatic organic compound. Structurally, it is a derivative of resorcinol with a methyl group at the 5-position. Like other alkylresorcinols, its biological activities are of interest in various fields, including cosmetics, pharmaceuticals, and the food industry.[1] This whitepaper focuses specifically on its scientifically evaluated antioxidant and antimicrobial properties.

Antioxidant Effects of 5-Methylresorcinol

The antioxidant capacity of phenolic compounds like 5-Methylresorcinol is primarily attributed to their ability to act as free radical scavengers.[2] The hydroxyl groups on the benzene (B151609) ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[2]

Mechanism of Antioxidant Action

The primary mechanism of antioxidant activity for 5-Methylresorcinol and related resorcinols involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical. This process neutralizes the radical and results in the formation of a more stable phenoxyl radical, which can be further stabilized by resonance. This action helps to terminate oxidative chain reactions.

Quantitative Antioxidant Activity

Quantitative data on the antioxidant activity of 5-Methylresorcinol is limited in publicly available literature. Studies on other alkylresorcinols suggest that their antioxidant efficacy can be influenced by the length of the alkyl chain.[3] Some reports indicate that while alkylresorcinols do possess antioxidant activity, it may be less potent compared to well-known antioxidants like ferulic acid, Trolox, and tocopherols (B72186) in standard assays such as DPPH and FRAP.[3][4]

Table 1: Comparative Antioxidant Potential of Alkylresorcinols and Standard Antioxidants

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µmol Fe(II)/µmol) | Notes |

| 5-Alkylresorcinols (General) | Data not widely available | Data not widely available | Reported to have ~10% of Ferulic Acid's activity | Activity is influenced by alkyl chain length.[3][4] |

| Gallic Acid | ~5 - 15 | ~2 - 10 | High | A potent antioxidant, often used as a positive control.[4] |

| Quercetin | ~2 - 10 | ~1 - 5 | Very High | A flavonoid known for its strong antioxidant properties.[4] |

| Trolox | ~40 - 100 | ~5 - 15 | Standard Reference | A water-soluble analog of vitamin E, commonly used as a standard.[4] |

Note: The IC50 values for the standard antioxidants are approximate ranges compiled from various studies and can vary based on specific experimental conditions.[4]

Experimental Protocols for Antioxidant Assays

This assay is based on the reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[2]

-

Reagents and Materials:

-

5-Methylresorcinol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (analytical grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader (517 nm)

-

Pipettes and tips

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[2][5]

-

Preparation of Sample Solutions: Prepare a stock solution of 5-Methylresorcinol in methanol or ethanol. From the stock solution, create a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[2]

-

Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid or Trolox at the same concentrations as the test sample.[2]

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.[2]

-

Add 100 µL of the different concentrations of 5-Methylresorcinol, positive control, or the solvent (as a blank) to the respective wells.[2]

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[2][5]

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[2][5]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[2] % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the sample.[2]

-

Antimicrobial Effects of 5-Methylresorcinol

5-Methylresorcinol has demonstrated antimicrobial properties, although its efficacy varies depending on the microbial species. The amphiphilic nature of alkylresorcinols is believed to be central to their antimicrobial action, allowing them to interact with and disrupt microbial cell membranes.[6]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of 5-Methylresorcinol and other alkylresorcinols is primarily attributed to their ability to disrupt the integrity of the microbial cell membrane.[6] The hydrophobic alkyl chain inserts into the lipid bilayer, while the hydrophilic resorcinol head remains at the membrane surface. This insertion disrupts the membrane's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[6] Gram-positive bacteria are often more susceptible than Gram-negative bacteria, as the latter's outer membrane can act as a barrier to hydrophobic compounds.[6]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 5-Methylresorcinol has been quantified against specific microorganisms, with data indicating varied levels of activity.

Table 2: Minimum Inhibitory Concentrations (MIC) of 5-Methylresorcinol

| Microorganism | Strain | MIC (mg/L) | Notes |

| Mycobacterium smegmatis | - | 300 | Poor activity observed.[7] |

| Staphylococcus aureus | - | >5000 | Very low activity observed.[7] |

Other dialkylresorcinols have shown more potent activity. For instance, 2-hexyl-5-methylresorcinol (B14651091) inhibited Staphylococcus aureus at concentrations ≤ 10 µg/mL and the fungi Aspergillus fumigatus and Fusarium culmorum at 50 µg/mL.[8] This highlights the significant influence of the alkyl chain on antimicrobial potency.

Experimental Protocols for Antimicrobial Susceptibility Testing

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after incubation.[9] The broth microdilution method is a standard procedure.[10][11]

-

Materials:

-

5-Methylresorcinol

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial cultures

-

Positive control antibiotic

-

Solvent for 5-Methylresorcinol (e.g., DMSO)

-

Incubator

-

-

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 5-Methylresorcinol in a suitable solvent.[10]

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of 5-Methylresorcinol in the broth medium to achieve a range of concentrations.[10][11]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.[10]

-

Inoculation: Add the bacterial inoculum to each well containing the diluted 5-Methylresorcinol and control wells (growth control, sterility control, and positive control).[10]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[10]

-

MIC Determination: The MIC is the lowest concentration of 5-Methylresorcinol at which no visible bacterial growth is observed.[9][10]

-

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9]

-

Procedure:

-

Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.[10]

-

Spread the aliquot onto an appropriate agar (B569324) plate.[10]

-

Incubate the agar plates under the same conditions as the MIC assay.[10]

-

MBC Determination: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a 99.9% reduction in CFU/mL from the initial inoculum.[10]

-

Signaling Pathways

While direct evidence linking 5-Methylresorcinol to specific signaling pathways in the context of its antioxidant and antimicrobial effects is not extensively documented, studies on the parent compound, resorcinol, have shown involvement in cellular signaling. For instance, the anti-melanogenic effects of resorcinol are mediated through the suppression of the cAMP-PKA-CREB signaling pathway and the activation of the p38 MAPK signaling pathway.[12] Future research is needed to determine if 5-Methylresorcinol exerts its biological effects through similar or distinct signaling cascades.

Conclusion

5-Methylresorcinol exhibits both antioxidant and antimicrobial properties, characteristic of the alkylresorcinol family. Its antioxidant activity is based on a free radical scavenging mechanism, though its potency in vitro may be less than that of some established antioxidants. The antimicrobial effects of 5-Methylresorcinol appear to be modest against the tested strains, with efficacy being highly dependent on the microbial species and the structure of the alkylresorcinol. The provided experimental protocols offer a standardized approach for further investigation and comparison of its bioactivities. This technical guide consolidates the current understanding of 5-Methylresorcinol and serves as a foundational resource for future research and development in the pharmaceutical and related industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to 5-Methylresorcinol Monohydrate for Researchers and Drug Development Professionals

Introduction: 5-Methylresorcinol, also known as orcinol (B57675), is a naturally occurring dihydroxy phenolic compound. Its monohydrate form is of significant interest to researchers, scientists, and drug development professionals due to its versatile chemical properties and biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of 5-methylresorcinol monohydrate, complete with experimental protocols and visual representations of its interactions and synthesis.

Physical and Chemical Properties

This compound is a white to light brown crystalline solid.[1][2] It is known to be sensitive to air and light and is hygroscopic.[2] The compound is soluble in water, methanol, and diethyl ether.[1]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of 5-methylresorcinol and its monohydrate form.

| Property | Value | Reference |

| IUPAC Name | 5-methylbenzene-1,3-diol monohydrate | |

| Synonyms | Orcinol monohydrate, 3,5-Dihydroxytoluene monohydrate | [3][4][5] |

| CAS Number | 6153-39-5 | [3][5] |

| Molecular Formula | C₇H₈O₂·H₂O | [5] |

| Molecular Weight | 142.15 g/mol | [3] |

| Appearance | White to light brown crystalline powder | [2] |

| Property | Value (Anhydrous) | Reference |

| CAS Number | 504-15-4 | [6] |

| Molecular Formula | C₇H₈O₂ | [6][7] |

| Molecular Weight | 124.14 g/mol | [6][7] |

| Property | Value (°C) | Value (°F) | Reference |

| Melting Point (Monohydrate) | 56 - 61 °C | 132.8 - 141.8 °F | |

| Melting Point (Anhydrous) | 108 - 111 °C | 226.4 - 231.8 °F | |

| Boiling Point | 290 °C | 554 °F | [2] |

| Property | Value | Reference |

| Solubility in Water | Soluble | [1] |

| Solubility in Ethanol | Soluble | [7] |

| Solubility in DMSO | Soluble | [7] |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus).

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Melting Point Range: The melting point is reported as the range from T1 to T2. A narrow melting range is indicative of a pure compound.

Solubility Determination (Visual Method)

Objective: To qualitatively and quantitatively determine the solubility of this compound in a given solvent.

Methodology:

-

Solvent Addition: A known volume of the solvent (e.g., 1 mL of water) is added to a test tube.

-

Solute Addition: A small, pre-weighed amount of this compound is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing.

-

Observation: The solution is visually inspected for any undissolved solid particles.

-

Classification:

-

Soluble: If the entire solid dissolves.

-

Slightly Soluble: If a small portion of the solid dissolves.

-

Insoluble: If the solid does not appear to dissolve.

-

-

Quantitative Measurement (for soluble compounds): If the compound dissolves, additional pre-weighed portions are added until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). The total mass of the dissolved solid is then used to calculate the solubility in g/L or other appropriate units.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key chemical reactions and biological interactions involving 5-methylresorcinol.

Tyrosinase Inhibition by 5-Alkylresorcinols

5-Methylresorcinol is a known inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1][8] It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of its natural substrate, L-DOPA.[8]

Experimental Workflow for Bial's Test for Pentoses

Bial's test is a chemical method used to detect the presence of pentoses. The reaction involves the dehydration of pentoses to furfural (B47365) by hydrochloric acid, followed by the condensation of furfural with orcinol (5-methylresorcinol) in the presence of ferric chloride to form a blue-green colored complex.[9][10][11][12][13]

Synthesis of 5-Methylresorcinol

A patented method for the synthesis of 5-substituted resorcinols, including 5-methylresorcinol (orcinol), involves the reaction of a tetrolic acid ester with a 3-oxoglutaric acid diester, followed by hydrolysis and decarboxylation.[14]

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The summarized data and detailed experimental protocols offer valuable resources for researchers in various scientific disciplines. The visualized workflows for its role in tyrosinase inhibition, its application in Bial's test, and its chemical synthesis provide a clear conceptual framework for further investigation and application in drug development and other scientific endeavors. Further research to obtain and analyze detailed spectroscopic data (NMR, IR, UV-Vis) for the monohydrate form is recommended to build a more complete profile of this versatile compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Orcinol, monohydrate, 99%+ 6153-39-5 India [ottokemi.com]

- 3. This compound | CAS No- 6153-39-5 | Simson Pharma Limited [simsonpharma.com]

- 4. 5-Methylresorcinol | 6153-39-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. 5-Methylresorcinol | 6153-39-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 5-Methylresorcinol | 504-15-4 | TCI AMERICA [tcichemicals.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. microbenotes.com [microbenotes.com]

- 11. Bial's Test | PPTX [slideshare.net]

- 12. bclab.thu.edu.tw [bclab.thu.edu.tw]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. US4249027A - Process for the preparation of 5-substituted resorcinols and related intermediates - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Orcinol Monohydrate for Researchers and Drug Development Professionals

Introduction

Orcinol (B57675) monohydrate, also known as 5-methylresorcinol monohydrate, is a phenolic compound with a growing presence in pharmaceutical research and development. Its utility as a versatile chemical intermediate and its potential biological activities necessitate a thorough understanding of its physicochemical properties, paramount among which is its solubility. This technical guide provides a detailed overview of the solubility of orcinol monohydrate in various solvents, outlines a standard experimental protocol for its determination, and presents a relevant biochemical pathway in which orcinol is a key reagent. This information is intended to support researchers, scientists, and drug development professionals in formulation, analytical method development, and biochemical studies.

Quantitative Solubility Data

Precise and comprehensive quantitative solubility data for orcinol monohydrate is not extensively available in publicly accessible literature. However, based on available information for both the anhydrous and monohydrate forms, a general solubility profile can be established. The following table summarizes the available quantitative and semi-quantitative data. It is crucial to note the form of the compound (anhydrous or monohydrate) when comparing solubility values, as the presence of water of hydration can influence solubility.

| Solvent | Form | Solubility | Temperature | Source / Remarks |

| Water | Monohydrate | ~100 mg/mL | Not Specified | A 10% solution in water is reported to be clear, suggesting a solubility of at least 100 mg/mL.[1][2] |

| Water | Monohydrate | 100 mg/mL | Not Specified | Stated solubility in a product datasheet.[3] |

| Water | Anhydrous | Miscible | 25 °C | Suggests very high solubility.[4] |

| Ethanol | Anhydrous | ~30 mg/mL | Not Specified | [5] |

| Dimethyl Sulfoxide (DMSO) | Anhydrous | ~30 mg/mL | Not Specified | [5] |

| Dimethylformamide (DMF) | Anhydrous | ~30 mg/mL | Not Specified | [5] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Anhydrous | ~10 mg/mL | Not Specified | [5] |

Note: The data presented is compiled from various sources and should be used as a guideline. For critical applications, it is highly recommended to determine the solubility experimentally under the specific conditions of use.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol provides a detailed methodology for determining the solubility of orcinol monohydrate.

Objective: To determine the equilibrium solubility of orcinol monohydrate in a selected solvent at a specified temperature.

Materials:

-

Orcinol monohydrate (of known purity)

-

Solvent of interest (e.g., water, ethanol, phosphate (B84403) buffer)

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of orcinol monohydrate to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of orcinol monohydrate.

-

A pre-established calibration curve of known concentrations of orcinol monohydrate in the same solvent is required for accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of orcinol monohydrate in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualization of a Relevant Biochemical Pathway: Bial's Test

Orcinol is a key reagent in Bial's test, a colorimetric assay used to detect the presence of pentoses (five-carbon sugars). The test is relevant in biochemical and clinical settings. The following diagram illustrates the chemical transformations involved in Bial's test.

Caption: Mechanism of Bial's Test for Pentose Detection.

This technical guide provides a consolidated overview of the solubility of orcinol monohydrate, a critical parameter for its application in research and drug development. While a comprehensive quantitative dataset remains to be fully established in the literature, the provided information offers a solid foundation for scientists and researchers. The detailed experimental protocol for the shake-flask method equips laboratories with a reliable means to determine solubility under their specific experimental conditions. Furthermore, the visualization of Bial's test illustrates a key biochemical application of orcinol, highlighting its role as a valuable analytical reagent. Further research into the temperature-dependent solubility of orcinol monohydrate in a wider range of pharmaceutically relevant solvents would be a valuable contribution to the field.

References

- 1. Orcinol Monohydrate Pure Cas No 6153-39-5 Purity 98.0% (17465) – ALC Auraiya Laboratory Chemicals Pvt. Ltd. [auraiyalabchem.com]

- 2. Orcinol Monohydrate 10GM - Actylis Lab [actylislab.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Orcinol - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 5-Methylresorcinol Monohydrate (CAS: 6153-39-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylresorcinol, also known as orcinol, is a naturally occurring dihydroxy phenolic compound found in various species of lichens.[1] Its monohydrate form, with the CAS number 6153-39-5, is of significant interest in various scientific fields due to its diverse biological activities. This technical guide provides a comprehensive overview of 5-methylresorcinol monohydrate, focusing on its chemical and physical properties, synthesis and purification, and key biological activities with detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related disciplines.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2][3] It is known to be sensitive to air and light.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6153-39-5 | [2][4] |

| Molecular Formula | C₇H₁₀O₃ | [1][2] |

| Molecular Weight | 142.15 g/mol | [2][4] |

| Melting Point | 56-61 °C | [2] |

| Boiling Point | 290 °C | [2] |

| Density | 1.29 g/cm³ | [2] |

| Solubility | Soluble in water (50 mg/mL) | [2] |

| Appearance | White to light yellow to light orange powder to crystal | [5] |

| Synonyms | Orcinol monohydrate, 3,5-Dihydroxytoluene monohydrate, 5-Methyl-1,3-benzenediol monohydrate | [3][4] |

Synthesis and Purification

Several methods for the synthesis of 5-methylresorcinol have been reported. A common approach involves the multi-step conversion of 3,5-dinitro-p-toluenesulfonic acid.

Synthesis Protocol

A representative synthesis protocol is as follows:

-

Step 1: Reduction of 3,5-dinitro-p-toluenesulfonic acid. 3,5-dinitro-p-toluenesulfonic acid is reduced using a suitable reducing agent, such as tin and hydrochloric acid, to yield 3,5-diamino-p-toluenesulfonic acid.

-

Step 2: Diazotization. The resulting diamino compound is then diazotized using sodium nitrite (B80452) and a strong acid, like sulfuric acid, at a low temperature to form the corresponding diazonium salt.

-

Step 3: Hydrolysis. The diazonium salt is subsequently hydrolyzed by heating in an acidic aqueous solution. This step replaces the diazonium groups with hydroxyl groups, yielding 5-methylresorcinol.

Purification Method

Purification of the synthesized 5-methylresorcinol can be achieved through recrystallization. A common procedure involves:

-

Dissolving the crude product in a minimal amount of hot water.

-

Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collecting the crystals by vacuum filtration.

-

Washing the crystals with a small amount of cold water.

-

Drying the purified crystals under vacuum.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, including tyrosinase inhibition, cytotoxicity, and anxiolytic effects. It is also known to modulate cellular signaling pathways involved in melanogenesis.

Tyrosinase Inhibition

5-Methylresorcinol is a known inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[5] This property makes it a compound of interest for applications in cosmetics and for the treatment of hyperpigmentation disorders.

This assay is a common in vitro method to screen for tyrosinase inhibitors.[6][7][8][9][10][11][12][13]

-

Reagent Preparation:

-

Phosphate (B84403) Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.

-

Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Dissolve mushroom tyrosinase in cold phosphate buffer. Prepare fresh and keep on ice.

-

L-DOPA Solution (e.g., 10 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh as it is prone to auto-oxidation.

-

Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration. Prepare serial dilutions as needed.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 40 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution.

-

Include a negative control (with solvent instead of the test compound) and a positive control (with a known tyrosinase inhibitor like kojic acid).

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader and continue to take readings at regular intervals (e.g., every minute) for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Cytotoxicity

Studies have shown that 5-methylresorcinol can exhibit cytotoxic effects against certain cell lines, such as B16 melanoma cells and Hs68 human foreskin fibroblasts.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]

-

Cell Culture:

-

Culture B16 or Hs68 cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 or 48 hours).

-

Include untreated cells as a negative control.

-